Stereochemical Control and Potency: Imidapril tert-Butyl Ester Versus Its Diastereomers
The (S,S,S) stereochemistry present in Imidapril tert-Butyl Ester is the direct precursor to the only potent diastereomer of the active metabolite. In vitro ACE inhibition studies reveal that the (S,S,S) isomer of the active dicarboxylic acid exhibits vastly superior activity compared to its three other possible diastereomers. This demonstrates that any contamination by alternative stereoisomers at the intermediate stage will lead to an API with significantly reduced potency [1].
| Evidence Dimension | Relative in vitro ACE inhibitory activity |
|---|---|
| Target Compound Data | Active metabolite derived from target compound: (S,S,S) isomer of the dicarboxylic acid is the most potent. |
| Comparator Or Baseline | Diastereomers of the active dicarboxylic acid: (R,S,S), (S,R,S), and (S,S,R) isomers. |
| Quantified Difference | The (S,S,S) isomer showed much more potent activity than the other three diastereomers. |
| Conditions | In vitro assay measuring inhibition of angiotensin-converting enzyme (ACE). |
Why This Matters
Procurement of an intermediate lacking this precise stereochemistry will inevitably lead to an API with significantly compromised potency and a complex, difficult-to-purify impurity profile.
- [1] Kubota, H., Nunami, K., Hayashi, K., Hashimoto, Y., & Ogiku, N. (1992). Studies on angiotensin converting enzyme inhibitors. VI. Synthesis and angiotensin converting enzyme inhibitory activities of the dicarboxylic acid derivative of imidapril and its diastereoisomers. Chemical and Pharmaceutical Bulletin, 40(6), 1619-1622. View Source
